molecular formula C12H12O2 B14009624 8-(2-Hydroxyethyl)-1-naphthol

8-(2-Hydroxyethyl)-1-naphthol

Cat. No.: B14009624
M. Wt: 188.22 g/mol
InChI Key: CVVRBBHEZFXMPY-UHFFFAOYSA-N
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Description

8-(2-Hydroxyethyl)-1-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group (-OH) attached to the naphthalene ring and an additional hydroxyethyl group (-CH2CH2OH) at the 8th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxyethyl)-1-naphthol typically involves the reaction of 1-naphthol with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Starting Materials: 1-naphthol and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: 1-naphthol is dissolved in a suitable solvent, and ethylene oxide is slowly added to the solution while maintaining the reaction temperature. The reaction mixture is then stirred for a specific period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxyethyl)-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro-8-(2-hydroxyethyl)-1-naphthol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

8-(2-Hydroxyethyl)-1-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(2-Hydroxyethyl)-1-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: Lacks the hydroxyethyl group, making it less hydrophilic.

    2-Naphthol: Similar structure but with the hydroxyl group at the 2nd position.

    8-Hydroxyquinoline: Contains a quinoline ring instead of a naphthalene ring.

Uniqueness

8-(2-Hydroxyethyl)-1-naphthol is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

8-(2-hydroxyethyl)naphthalen-1-ol

InChI

InChI=1S/C12H12O2/c13-8-7-10-4-1-3-9-5-2-6-11(14)12(9)10/h1-6,13-14H,7-8H2

InChI Key

CVVRBBHEZFXMPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCO)C(=CC=C2)O

Origin of Product

United States

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